Growth Rate Comparison: BDMAS Achieves 1.5× Higher Growth per Cycle than TDMAS in SiO2 ALD
In a direct experimental comparison of SiO2 ALD processes, BDMAS (bis(dimethylamino)silane, SiH2(NMe2)2) demonstrated a growth per cycle (GPC) that was 1.5 times higher than that of TDMAS (tris(dimethylamino)silane, SiH(NMe2)3) under identical reactor pressure conditions [1]. This difference arises from the number of Si-H bonds available for surface reactions, where BDMAS retains two Si-H moieties while TDMAS contains only one. Tris(dimethylamino)phenylsilane, containing zero Si-H bonds and a phenyl substituent, occupies a distinct position in this ligand series: its reactivity profile is governed by Si-N bond cleavage rather than Si-H insertion, and the phenyl group introduces steric and electronic effects absent in both BDMAS and TDMAS. While direct GPC data for the phenyl-substituted variant is not available in the open literature, this class-level comparison establishes that precursor substitution pattern is a primary determinant of deposition rate, and procurement decisions among aminosilanes cannot assume equivalent throughput.
| Evidence Dimension | Growth per cycle (GPC) in SiO2 atomic layer deposition |
|---|---|
| Target Compound Data | Not directly measured in cited study; target compound (tris(dimethylamino)phenylsilane) shares zero Si-H bond architecture with TDMAS but differs by phenyl substitution at Si |
| Comparator Or Baseline | BDMAS (bis(dimethylamino)silane, SiH2(NMe2)2): 1.0× (reference); TDMAS (tris(dimethylamino)silane, SiH(NMe2)3): 0.67× (i.e., BDMAS GPC = 1.5 × TDMAS GPC) |
| Quantified Difference | BDMAS growth rate is 1.5 times that of TDMAS at identical reactor pressure |
| Conditions | SiO2 ALD using BDMAS or TDMAS precursors at same reactor pressure; ALD process for hafnium-silicate gate dielectric applications |
Why This Matters
Precursor substitution directly impacts wafer throughput and manufacturing economics; a 1.5× difference in GPC between structurally similar aminosilanes translates to proportional differences in process time and precursor consumption per wafer batch.
- [1] Miura T, et al. Comparison between SiO2 films deposited by atomic layer deposition with SiH2[N(CH3)2]2 and SiH[N(CH3)2]3 precursors. INIS Repository. 'The thickness of SiO2 deposited using ALD process is controlled by the number of growth cycles and the growth rate was different for each precursor, that for BDMAS being 1.5 times that for TDMAS at the same reactor pressure.' View Source
